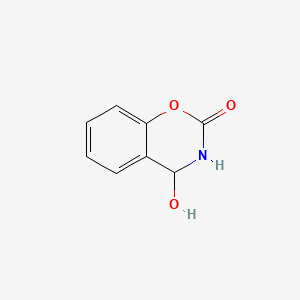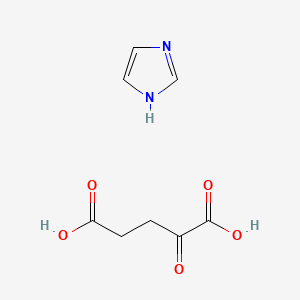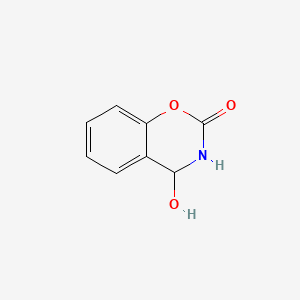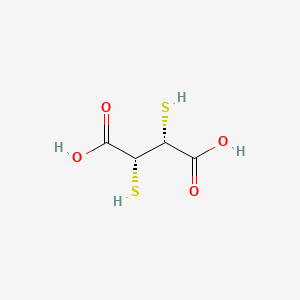
2,3-Dimercaptosuccinic acid, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-dimercaptosuccinic acid. This compound is a chelating agent, which means it has the ability to bind to heavy metals and facilitate their removal from the body. It is commonly used in the treatment of heavy metal poisoning, such as lead and mercury poisoning.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-dimercaptosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C
Solvent: Water or ethanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of 2,3-dimercaptosuccinic acid often involves large-scale batch reactors. The process includes:
Raw Materials: Maleic anhydride and thiourea
Reaction Conditions: Controlled temperature and pH to optimize yield
Purification: Crystallization and filtration to obtain pure 2,3-dimercaptosuccinic acid
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dimercaptosuccinic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The carboxyl groups can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Metal ions such as lead or mercury in aqueous solutions.
Substitution: Alcohols and acids in the presence of catalysts like sulfuric acid.
Major Products
Oxidation: Disulfides of 2,3-dimercaptosuccinic acid.
Reduction: Metal complexes with 2,3-dimercaptosuccinic acid.
Substitution: Esters of 2,3-dimercaptosuccinic acid.
Applications De Recherche Scientifique
2,3-dimercaptosuccinic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in detoxifying heavy metals in biological systems.
Medicine: Used in clinical settings to treat heavy metal poisoning.
Industry: Employed in processes requiring the removal of heavy metals from waste streams.
Mécanisme D'action
The mechanism by which 2,3-dimercaptosuccinic acid exerts its effects involves the formation of stable complexes with heavy metals. The thiol groups in the compound bind to metal ions, forming a chelate complex that is more easily excreted from the body. This process involves:
Molecular Targets: Heavy metal ions such as lead, mercury, and arsenic.
Pathways Involved: The chelate complexes are excreted through the kidneys, reducing the metal burden in the body.
Comparaison Avec Des Composés Similaires
2,3-dimercaptosuccinic acid can be compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with a broader range of metal ion affinities.
Dimercaprol: Used for treating arsenic and mercury poisoning, but less effective for lead.
Penicillamine: Effective for copper poisoning, but has more side effects compared to 2,3-dimercaptosuccinic acid.
Uniqueness
2,3-dimercaptosuccinic acid is unique due to its high specificity for heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning.
Propriétés
Numéro CAS |
27887-84-9 |
|---|---|
Formule moléculaire |
C4H6O4S2 |
Poids moléculaire |
182.2 g/mol |
Nom IUPAC |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
Clé InChI |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
SMILES isomérique |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
SMILES canonique |
C(C(C(=O)O)S)(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



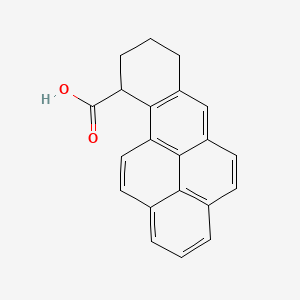
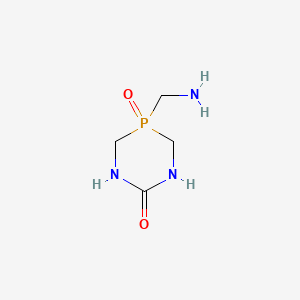
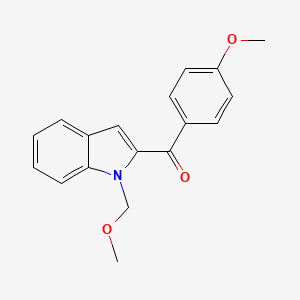


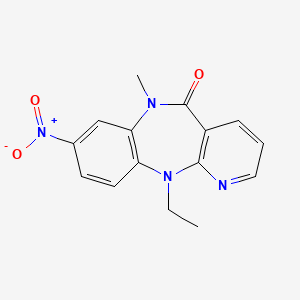
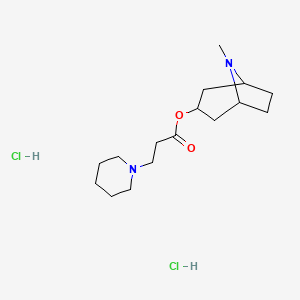
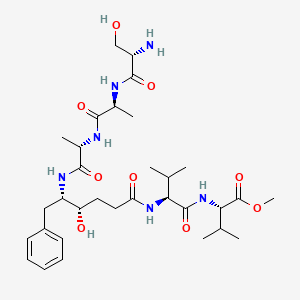
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
